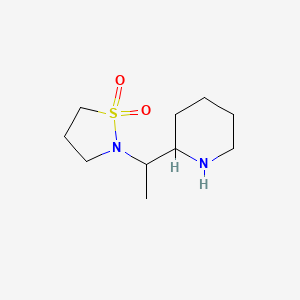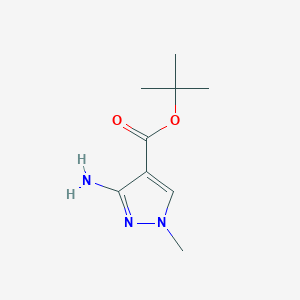amine](/img/structure/B13540285.png)
[2-(2-Bromo-3-fluorophenyl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3-fluorophenyl)ethylamine: is a chemical compound with the following structure:
CH3CH2N(CH3)C(C(F)Br)H
準備方法
Synthetic Routes: The synthesis of this compound typically involves Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this case, the boron reagent (organoboron compound) plays a crucial role. Several classes of boron reagents have been developed for SM coupling, including arylboronic acids, arylboronate esters, and alkylboron compounds . The specific synthetic route for 2-(2-Bromo-3-fluorophenyl)ethylamine would involve coupling an appropriate boron reagent with the corresponding halide.
Industrial Production Methods: While industrial-scale production methods may vary, the use of boron-based coupling reactions remains a common approach. Optimization of reaction conditions, catalysts, and reagent selection ensures efficient and scalable synthesis.
化学反応の分析
Reactions: The compound can undergo various reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction: Reduction of the halide or imine functionality.
Oxidation: Oxidation of the amine group to an imine or amide.
Cross-coupling: As mentioned earlier, SM coupling with boron reagents.
Boron Reagents: Arylboronic acids, boronate esters, or alkylboron compounds.
Halides: Bromides or fluorides.
Catalysts: Palladium-based catalysts.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with an arylboronic acid could yield the desired compound.
科学的研究の応用
Chemistry and Biology:
Chemical Probes: Researchers use similar compounds as chemical probes to study biological processes.
Medicinal Chemistry: Exploration of potential drug candidates.
Pharmaceuticals: Investigation of pharmacological properties.
Materials Science:
作用機序
The compound’s mechanism of action would depend on its specific targets. Further research is needed to elucidate its precise effects.
類似化合物との比較
While I don’t have specific information on similar compounds, it’s essential to compare its properties, reactivity, and applications with related structures.
Remember that this compound’s unique features lie in its combination of bromine, fluorine, and the ethylamine group
特性
分子式 |
C9H11BrFN |
|---|---|
分子量 |
232.09 g/mol |
IUPAC名 |
2-(2-bromo-3-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(11)9(7)10/h2-4,12H,5-6H2,1H3 |
InChIキー |
DFQMHGBZKLCAAD-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=C(C(=CC=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)

![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)



